molecular formula C9H9N3O4 B2934489 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic Acid CAS No. 866156-87-8

1-(3-nitropyridin-2-yl)azetidine-3-carboxylic Acid

Cat. No.: B2934489
CAS No.: 866156-87-8
M. Wt: 223.188
InChI Key: GRLPBYBNIZQBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Nitropyridin-2-yl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C9H9N3O4 and a molecular weight of 223.19 g/mol . This compound is characterized by the presence of a nitropyridine group attached to an azetidine ring, which is further substituted with a carboxylic acid group. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of pyridine derivatives followed by cyclization to form the azetidine ring. The carboxylic acid group is then introduced through carboxylation reactions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-(3-Nitropyridin-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives, oxidized products, and substituted azetidine compounds.

Scientific Research Applications

1-(3-Nitropyridin-2-yl)azetidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The azetidine ring and carboxylic acid group also play roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

1-(3-Nitropyridin-2-yl)azetidine-3-carboxylic acid can be compared with similar compounds such as:

    1-(3-Nitropyridin-2-yl)azetidine-3-carboxamide: This compound has an amide group instead of a carboxylic acid group, which affects its reactivity and biological activity.

    1-(3-Nitropyridin-2-yl)azetidine-3-methanol:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4/c13-9(14)6-4-11(5-6)8-7(12(15)16)2-1-3-10-8/h1-3,6H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLPBYBNIZQBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=CC=N2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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